Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The molecular formula of this compound is with a molar mass of approximately 258.27 g/mol .
This compound is synthesized from various precursors in the laboratory, often utilizing hydrazine derivatives and pyrimidine carboxylates as starting materials. It has been referenced in several chemical databases and patent literature, indicating its relevance in ongoing research and development efforts .
The synthesis of Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as chromatography may be employed for purification purposes .
The molecular structure of Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate can be described as follows:
The InChI key for this compound is with a specific arrangement that can be represented using SMILES notation as CCOC(=O)C1=CN=C(N)NC1=O
.
Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate may undergo various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions that enhance reactivity while maintaining selectivity .
The mechanism of action for Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways. It may inhibit specific signaling cascades related to immune responses, thereby exerting anti-inflammatory effects.
Research indicates that similar compounds exhibit significant inhibition rates against certain enzymes associated with inflammation, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .
Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate typically appears as a crystalline solid or powder. Its melting point and solubility characteristics would need to be determined experimentally.
Key chemical properties include:
Relevant data regarding these properties can often be found in material safety data sheets (MSDS) or chemical databases .
Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate has potential applications in various fields:
The ongoing research into its properties suggests that it could play a significant role in future therapeutic strategies targeting inflammatory diseases and possibly other conditions influenced by pyrimidine derivatives .
The Biginelli reaction provides the foundational scaffold for synthesizing ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate. This acid-catalyzed, one-pot three-component condensation integrates an aromatic aldehyde (typically benzaldehyde), β-ketoester (ethyl acetoacetate), and urea/thiourea derivatives under reflux conditions. Lewis acid catalysts like SnCl₂ (20 mol%) in methoxyethanol at 80–100°C yield ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM) with efficiencies of 63–92% [2] [5] [8]. Key innovations include:
Table 1: Biginelli Reaction Optimization Parameters
Catalyst | Solvent | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
SnCl₂ | Methoxyethanol | 80 | 92 | High reproducibility |
ZrO₂/SO₄²⁻ | Solvent-free | 120 | 85 | Recyclable |
Sr(OTf)₂ | Ethanol | 78 | 89 | Moisture-tolerant |
HCl | Ethanol | 80 | 40 | Low cost |
Hydrazine installation proceeds via SNAr reaction on C2-activated pyrimidines. Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate undergoes sulfonylation with methanesulfonyl chloride in dichloromethane, yielding a mesylate intermediate (85–90% efficiency). Subsequent displacement with hydrazine hydrate (3–5 equivalents) in ethanol at 0–25°C provides the target hydrazinyl derivative in 70–80% yield [3] [4]. Critical parameters include:
Table 2: Nucleophilic Substitution Optimization
Leaving Group | Hydrazine (eq.) | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
-OSO₂CH₃ | 5 | 0–25 | 80 | >95 |
-OSO₂C₆H₄CH₃ | 5 | 25 | 75 | 93 |
-Cl | 8 | 50 | 45 | 85 |
Palladium catalysis enables direct C–H arylation of pre-assembled hydrazinylpyrimidines. Pd(OAc)₂ (5–10 mol%) with photoredox initiators like Ru(bpy)₃Cl₂ or Ir(ppy)₃ under blue LED irradiation facilitates room-temperature arylation using phenyldiazonium salts [2] [8]. This strategy achieves ortho-phenylation on the C2-phenyl ring with 65–92% regioselectivity. Notable advances:
Copper catalysts streamline the conversion of Biginelli-derived dihydropyrimidines (DHPMs) to aromatic pyrimidines, bypassing sulfonylation. Cu(OAc)₂ (10–20 mol%) with TBHP as oxidant in acetonitrile at 70°C converts DHPMs directly to ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate in 75–88% yield [6] [8] . Mechanistic insights include:
Table 3: Copper-Catalyzed Aromatization Methods
Catalyst | Oxidant | Additive | Conditions | Yield (%) |
---|---|---|---|---|
Cu(OAc)₂ | TBHP | None | 70°C, 12 h | 85 |
CuCl | O₂ | CsOPiv | 100°C, 24 h | 78 |
CuI | DTBP | Phenanthroline | MW, 140°C, 10 min | 88 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3